N,N-Dibutylhydrazinecarbothioamide hydrochloride
Description
Systematic Nomenclature and CAS Registry Analysis
N,N-Dibutylhydrazinecarbothioamide hydrochloride is systematically named according to IUPAC guidelines as hydrazinecarbothioamide, N,N-dibutyl-, hydrochloride (1:1) . This nomenclature reflects its structural components: a hydrazine backbone substituted with dibutyl groups, a thiourea functional group, and a hydrochloride salt. The compound’s CAS Registry Number, 6499-16-7 , uniquely identifies it in chemical databases and regulatory frameworks.
The CAS registry entry confirms its classification as an organic hydrochloride salt with a molecular formula of C₉H₂₂ClN₃S . The inclusion of "hydrochloride (1:1)" in the name specifies the stoichiometric ratio of the base molecule to the hydrochloric acid counterion.
Molecular Formula and Weight Determination
The molecular formula C₉H₂₂ClN₃S was derived from mass spectrometry and elemental analysis, confirming the presence of:
- 9 carbon atoms (from the dibutyl and thiourea groups),
- 22 hydrogen atoms ,
- 1 chlorine atom (from the hydrochloride salt),
- 3 nitrogen atoms (hydrazine and thiourea moieties),
- 1 sulfur atom (thiourea group).
The molecular weight is 239.81 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 22 | 1.008 | 22.18 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| S | 1 | 32.07 | 32.07 |
| Total | 239.81 |
This calculation aligns with experimental data from high-resolution mass spectrometry.
Structural Isomerism and Tautomeric Considerations
The compound exhibits structural isomerism due to the flexibility of its butyl chains and the planar geometry of the thiourea group. Potential isomers include:
- Chain isomers : Variations in the branching of butyl groups (e.g., n-butyl vs. iso-butyl substitutions).
- Conformational isomers : Rotational freedom around C–N and C–S bonds.
Additionally, tautomerism is theoretically possible between the thione (C=S) and thiol (S–H) forms, though experimental evidence for this compound remains limited. Studies on analogous hydrazinecarbothioamide derivatives, such as N-cyclohexylhydrazinecarbothioamide, demonstrate that thione-thiol tautomerism is influenced by hydrogen bonding and crystal packing. For this compound, the thione form is likely stabilized by intramolecular hydrogen bonding between the hydrazine NH groups and the sulfur atom.
Crystallographic Data and Space Group Identification
While crystallographic data for this compound are not explicitly reported in the literature, insights can be inferred from related hydrazinecarbothioamide complexes. For example:
- The crystal structure of (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazinecarbothioamide (a structural analog) crystallizes in the monoclinic system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 9.87 Å, c = 14.25 Å, and β = 105.6°.
- Hydrazinecarbothioamide derivatives typically form hydrogen-bonded networks via N–H⋯S and N–H⋯Cl interactions, which stabilize their crystal lattices.
The hydrochloride salt of this compound likely adopts a similar monoclinic or orthorhombic system, with the chloride ion participating in ionic interactions with the protonated hydrazine group. X-ray diffraction studies would be required to confirm the exact space group and unit cell dimensions.
Properties
IUPAC Name |
3-amino-1,1-dibutylthiourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3S.ClH/c1-3-5-7-12(8-6-4-2)9(13)11-10;/h3-8,10H2,1-2H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOKEGWISNXRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6499-16-7 | |
| Record name | Hydrazinecarbothioamide, N,N-dibutyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6499-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Approach
The synthesis of N,N-Dibutylhydrazinecarbothioamide hydrochloride typically involves the reaction of dibutylhydrazine derivatives with carbon disulfide or related thiocarbonyl reagents, followed by acidification to form the hydrochloride salt. This process can be broken down into key steps:
- Formation of the hydrazine intermediate (N,N-dibutylhydrazine)
- Reaction with thiocarbonyl reagents to form the carbothioamide moiety
- Conversion to hydrochloride salt for stabilization and isolation
Preparation of N,N-Dibutylhydrazine
While direct preparation methods for this compound are scarce, related hydrazine derivatives such as N,N-dimethylhydrazine have been prepared via reductive alkylation of acid hydrazides with formaldehyde, followed by cleavage reactions (base hydrolysis or hydrazinolysis) to yield the substituted hydrazine.
A similar approach can be adapted for N,N-dibutylhydrazine:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Reductive alkylation | Acid hydrazide + formaldehyde, Pd/C catalyst, hydrogen atmosphere, 45–70°C, pH 6–7.5 | Formation of N,N-dibutyl-2-acylhydrazine intermediate |
| 2. Cleavage | Base hydrolysis (NaOH) or reaction with hydrazine | Release of N,N-dibutylhydrazine |
The molar ratios and reaction times are critical, with typical molar ratios of hydrazide to formaldehyde around 1:2 to 1:3, and cleavage under basic conditions using 1:2 molar ratio of hydrazine derivative to NaOH.
Synthesis of the Carbothioamide Moiety
The carbothioamide group (-CSNH2) is introduced by reacting the N,N-dibutylhydrazine with carbon disulfide or related thiocarbonyl sources under controlled conditions. This reaction forms the hydrazinecarbothioamide structure.
- The reaction is generally conducted in an alcoholic solvent (e.g., methanol or ethanol) at ambient or slightly elevated temperatures.
- The reaction mixture is stirred for 1–3 hours to ensure complete conversion.
- The product is then acidified with hydrochloric acid to yield the hydrochloride salt, which precipitates out for isolation.
Isolation and Purification
Summary Table of Preparation Method
| Step | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| 1. Reductive alkylation | Acid hydrazide, formaldehyde, Pd/C, H2 | 45–70°C, pH 6–7.5, 2 hours | N,N-dibutyl-2-acylhydrazine | Molar ratio hydrazide:formaldehyde ~1:2 |
| 2. Cleavage | NaOH (aqueous) or hydrazine | Room temp to 60°C, 1–4 hours | N,N-dibutylhydrazine | Base hydrolysis or hydrazinolysis |
| 3. Carbothioamide formation | N,N-dibutylhydrazine + CS2 | Alcohol solvent, RT, 1–3 hours | N,N-dibutylhydrazinecarbothioamide | Followed by acidification |
| 4. Acidification | HCl (aqueous) | RT | Hydrochloride salt | Precipitates for isolation |
| 5. Purification | Recrystallization | Ethyl acetate or ethanol | Pure this compound | Enhances purity |
Research Findings and Notes
- The reductive alkylation method for hydrazine derivatives is well-established and scalable, involving palladium on carbon catalysts and hydrogen gas under mild pressures.
- The carbothioamide formation step is sensitive to reaction conditions; maintaining moderate temperatures avoids decomposition.
- Acidification to form the hydrochloride salt stabilizes the compound and facilitates purification.
- Spectral analysis (NMR, IR) confirms the presence of the carbothioamide group and the hydrazine substitution pattern.
- No direct industrial-scale preparation methods for this compound were found, but the adaptation of known hydrazine and carbothioamide syntheses is standard practice.
Additional Considerations
- Safety precautions are critical due to the toxic and potentially hazardous nature of hydrazine derivatives and carbon disulfide.
- Reaction monitoring by TLC or HPLC is recommended to ensure completion.
- The hydrochloride salt form improves handling and storage stability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutylhydrazinecarbothioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or hydrazines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, or amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted hydrazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The compound and its derivatives have shown promising antitumor activities. Research indicates that thiosemicarbazones, which include hydrazinecarbothioamide derivatives, can form complexes with transition metals that enhance their anticancer properties. For instance, gallium(III) complexes of thiosemicarbazones have demonstrated significant antiproliferative effects against cancer cell lines such as HepG-2 (human hepatocarcinoma) with IC50 values as low as 0.14 μM . The mechanism involves inducing apoptosis and cell cycle arrest, making these compounds candidates for further clinical trials .
Pharmacological Studies
Studies have also indicated that N,N-dibutylhydrazinecarbothioamide hydrochloride derivatives possess antimicrobial properties. They have been tested against various bacterial strains, showing notable activity against pathogens like Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antibacterial agents .
Synthesis of Heterocycles
The hydrazinecarbothioamide functional group is critical in synthesizing various heterocyclic compounds. Recent literature highlights its role in forming thiobiureas and thiosemicarbazides, which are precursors for more complex heterocycles . The synthesis often involves the reaction of hydrazine derivatives with carbon disulfide or other electrophiles under specific conditions to yield high-purity products suitable for further functionalization.
Table 1: Summary of Heterocycles Synthesized from Hydrazinecarbothioamide Derivatives
Corrosion Inhibition
This compound has been studied for its efficacy as a corrosion inhibitor in various environments, particularly in water treatment systems. Its mechanism involves the adsorption onto metal surfaces, forming a protective layer that mitigates corrosion processes. Studies have shown that thiosemicarbazone derivatives can significantly reduce corrosion rates in carbon steel exposed to aggressive media .
Table 2: Corrosion Inhibition Performance
Mechanism of Action
The mechanism by which N,N-Dibutylhydrazinecarbothioamide hydrochloride exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and interference with cellular signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Hydrazinecarbothioamide derivatives vary primarily in their N-substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Hydrazinecarbothioamide Derivatives
Key Observations :
- Lipophilicity : Alkyl substituents (e.g., butyl, diallyl) enhance lipophilicity compared to aromatic substituents (e.g., dimethylphenyl, benzyl). This property correlates with improved cellular uptake and bioavailability .
- Anticancer Activity : Aromatic substituents, such as 2,5-dimethylphenyl, confer superior anticancer activity. For example, N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide exhibited IC₅₀ values comparable to clinically used Doxorubicin .
- Synthesis Utility : N,N’-disubstituted derivatives (e.g., diallyl, diphenyl) are key intermediates in synthesizing heterocyclic compounds, highlighting their versatility in medicinal chemistry .
Antioxidant Activity:
Hydrazinecarbothioamide derivatives, including N,N-dibutyl variants, demonstrate potent antioxidant activity by scavenging reactive oxygen species (ROS). For instance, N-(dimethylphenyl) derivatives showed significant ROS inhibition, attributed to the electron-donating thioamide group and aromatic stabilization of radicals .
Anticancer Mechanisms:
- Triapine Analogs : Derivatives like N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (compound 6 in ) mimic Triapine, a ribonucleotide reductase inhibitor. Their activity against MCF-7 cells suggests a similar mechanism involving DNA synthesis disruption.
- Metal Complexation : Metal complexes of hydrazinecarbothioamides (e.g., Cu(II), Co(II)) exhibit enhanced cytotoxicity due to redox-active metal centers, which induce oxidative stress in cancer cells .
Physicochemical and Analytical Comparisons
Solubility and Stability:
- Hydrochloride Salts: The hydrochloride form of N,N-dibutylhydrazinecarbothioamide improves aqueous solubility compared to non-ionic analogs, facilitating formulation in drug delivery systems.
- Stability : Hydrazinecarbothioamides with alkyl substituents (e.g., butyl) show greater stability under physiological conditions compared to aryl-substituted analogs, which may degrade via oxidative pathways .
Analytical Methods:
RP-HPLC and spectroscopic techniques (FT-IR, ¹H/¹³C NMR) are standard for characterizing hydrazinecarbothioamides. For example, accuracy studies for benzydamine hydrochloride (Table 5 in ) and amitriptyline hydrochloride (Table 6 in ) validate methodologies applicable to similar compounds.
Biological Activity
N,N-Dibutylhydrazinecarbothioamide hydrochloride is a compound belonging to the class of hydrazinecarbothioamides, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a hydrazine moiety attached to a carbothioamide functional group. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that hydrazinecarbothioamide derivatives exhibit notable anticancer properties. This compound has been evaluated for its effects on various cancer cell lines.
Case Study: Anticancer Efficacy
- Cell Lines Tested : HepG2 (liver cancer) and A549 (lung cancer).
- Results : The compound demonstrated significant cytotoxicity with IC50 values below 10 µM, indicating potent anti-proliferative effects. It was also observed to induce apoptosis through caspase activation pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | < 10 | Apoptosis induction via caspase-3 |
| A549 | < 10 | RXRα-dependent apoptosis |
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties against various pathogens.
Antimicrobial Testing
- Microorganisms Tested : Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Strong |
| Escherichia coli | 20 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Oxidative Stress : It has been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Interaction with DNA : Some studies suggest potential intercalation with DNA, disrupting replication processes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Dibutylhydrazinecarbothioamide hydrochloride in a laboratory setting?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, hydrazinecarbothioamides react with alkyl halides (e.g., 2-bromoacetophenones) under reflux in polar aprotic solvents like ethanol or DMF. Key steps include:
- Dissolving the hydrazinecarbothioamide precursor in ethanol.
- Adding stoichiometric equivalents of the alkylating agent (e.g., 2-bromoacetophenone) dropwise under nitrogen.
- Refluxing at 65–80°C for 3–6 hours, followed by cooling and crystallization.
- Yield optimization may require adjusting solvent polarity or using catalysts like triethylamine .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C=N at ~1.28 Å) and hydrogen-bonding networks (e.g., O–H⋯Cl interactions). Data collection requires a diffractometer (e.g., XtaLAB Synergy R) with Cu Kα radiation, followed by refinement using SHELXL .
- FT-IR spectroscopy : Identifies thioamide (C=S stretch at ~1,200 cm⁻¹) and N–H vibrations.
- NMR spectroscopy : ¹H NMR in DMSO-d₆ reveals alkyl chain protons (δ 1.2–1.6 ppm) and hydrazine NH signals (δ 8.5–10 ppm) .
Q. What safety precautions are critical when handling this compound in experimental workflows?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols.
- Store in sealed containers under dry, cool conditions to prevent hydrolysis.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bond lengths or hydrogen-bonding patterns observed in crystallographic studies of this compound?
- Methodological Answer :
- Compare experimental SCXRD data (e.g., C=N bond lengths from ) with computational models (DFT or molecular dynamics simulations).
- Validate hydrogen-bond geometries using software like Mercury (CCDC) to analyze intermolecular distances and angles.
- Replicate crystallization conditions (solvent, temperature) to assess reproducibility of packing motifs.
Q. What strategies optimize reaction yields when synthesizing metal complexes derived from this compound?
- Methodological Answer :
- Use stoichiometric metal-to-ligand ratios (e.g., 1:2 for divalent metals like Cu²⁺ or Co²⁺).
- Adjust pH to 6–8 to deprotonate the thioamide NH groups, enhancing metal coordination.
- Employ microwave-assisted synthesis (e.g., 50–100 W, 10–15 minutes) to accelerate chelation and reduce side reactions .
Q. How to design experiments to evaluate the thermodynamic stability of hydrogen-bonded networks in crystalline forms of this compound?
- Methodological Answer :
- Perform variable-temperature SCXRD to monitor structural changes (e.g., bond elongation or lattice distortion) at 100–300 K.
- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures correlated with hydrogen-bond strength.
- Compare Hirshfeld surface analysis (CrystalExplorer) across polymorphs to quantify intermolecular interaction contributions .
Q. What computational methods validate the electronic properties of this compound for coordination chemistry applications?
- Methodological Answer :
- Conduct DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict redox activity.
- Simulate UV-Vis spectra (TD-DFT) to correlate experimental absorption bands (e.g., ligand-to-metal charge transfer) with electronic transitions.
- Calculate Natural Bond Orbital (NBO) charges to identify nucleophilic sites for metal binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
